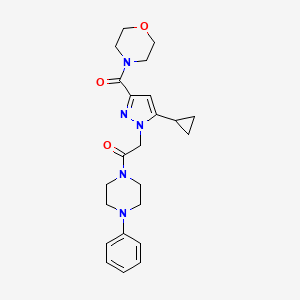
2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a unique chemical compound known for its distinctive structure combining a pyrazole and a piperazine moiety. This compound's multifaceted chemical features make it valuable in various scientific disciplines, including chemistry and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone involves multiple steps. The initial stage typically starts with cyclopropyl hydrazine reacting with an α,β-unsaturated ketone to form the pyrazole ring. The morpholine carbonyl group is introduced via a nucleophilic substitution reaction. The final step involves coupling the 4-phenylpiperazine with the pyrazole intermediate under mild acidic conditions.
Industrial Production Methods
For industrial-scale production, continuous-flow synthesis is preferred due to its efficiency and control over reaction parameters. This process involves the same basic steps but optimizes conditions such as temperature, pressure, and reagent concentration to maximize yield and purity.
化学反応の分析
Types of Reactions
The compound can undergo several types of chemical reactions:
Oxidation: Converts the pyrazole ring to various oxidized forms.
Reduction: Reduces the ketone group, leading to the formation of corresponding alcohol derivatives.
Substitution: Various nucleophiles can replace the phenyl group on the piperazine moiety.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: Utilizing halogenating agents for halogen substitutions, or strong bases for nucleophilic substitutions.
Major Products
The main products from these reactions include oxidized pyrazoles, reduced alcohol derivatives, and various substituted piperazine derivatives. Each reaction pathway opens new possibilities for modifying the compound's properties.
科学的研究の応用
Chemistry
This compound serves as a building block in organic synthesis for creating more complex structures, especially in drug discovery and material science.
Biology
In biological research, it acts as a ligand in binding studies with proteins and nucleic acids, helping to elucidate biochemical pathways.
Medicine
The compound has potential therapeutic applications, particularly as a candidate for anti-inflammatory, analgesic, and neuroprotective agents. It has shown promise in preclinical trials for its efficacy and safety profiles.
Industry
In industrial applications, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its pyrazole moiety allows it to bind to enzyme active sites, inhibiting their function. The piperazine part of the molecule interacts with G-protein coupled receptors, modulating various signaling pathways.
類似化合物との比較
Similar Compounds
2-(5-cyclopropyl-3-(N,N-dimethylamino)-1H-pyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
2-(5-cyclopropyl-3-(methylthio)-1H-pyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Uniqueness
Compared to these compounds, 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone possesses enhanced stability and reactivity due to the morpholine carbonyl group. This unique feature provides better interaction with biological targets, enhancing its potential for various applications.
This article should give you a comprehensive overview of the compound
特性
IUPAC Name |
2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3/c29-22(26-10-8-25(9-11-26)19-4-2-1-3-5-19)17-28-21(18-6-7-18)16-20(24-28)23(30)27-12-14-31-15-13-27/h1-5,16,18H,6-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTOKGYRIRHIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














